molecular formula C12H15ClO2S B2874180 (1-Phenylcyclopentyl)methanesulfonyl chloride CAS No. 1368540-17-3

(1-Phenylcyclopentyl)methanesulfonyl chloride

Cat. No.: B2874180
CAS No.: 1368540-17-3
M. Wt: 258.76
InChI Key: HXSRARWGAWNOGT-UHFFFAOYSA-N
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Description

(1-Phenylcyclopentyl)methanesulfonyl chloride is a specialized chemical reagent designed for research and development applications. As a sulfonyl chloride derivative, it primarily functions as an efficient electrophile in synthetic organic chemistry. Its core utility lies in its reactivity with nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively . Methanesulfonyl chloride analogues are known to react with alcohols to form mesylates, which are excellent leaving groups that can facilitate subsequent substitution or elimination reactions . Furthermore, its reaction with primary and secondary amines can yield methanesulfonamides, which are notably stable functional groups under both acidic and basic conditions and can be used as protective groups for amines or in the synthesis of novel molecular entities . The unique 1-phenylcyclopentyl moiety may impart steric and electronic properties that could be valuable in modulating the reactivity or physical characteristics of the final molecules, making this reagent a potential building block in medicinal chemistry, pharmacology, and materials science research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylcyclopentyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2S/c13-16(14,15)10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRARWGAWNOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylcyclopentyl)methanesulfonyl chloride typically involves the reaction of (1-Phenylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(1-Phenylcyclopentyl)methanol+Methanesulfonyl chloride(1-Phenylcyclopentyl)methanesulfonyl chloride+HCl\text{(1-Phenylcyclopentyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (1-Phenylcyclopentyl)methanol+Methanesulfonyl chloride→(1-Phenylcyclopentyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylcyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to (1-Phenylcyclopentyl)methanesulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction process.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

(1-Phenylcyclopentyl)methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopentyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of (1-Phenylcyclopentyl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/mL) Physical State
Methanesulfonyl chloride (MSCl) 124-63-0 CH₃SO₂Cl 60 (at 21 mmHg) 1.48 (25°C) Liquid
Phenylmethanesulfonyl chloride 1939-99-7 C₇H₇ClO₂S N/A N/A Solid/Liquid
(2-Chlorophenyl)methanesulfonyl chloride N/A C₇H₆Cl₂O₂S N/A N/A Solid
(1-Ethoxycyclobutyl)methanesulfonyl chloride 1897515-10-4 C₇H₁₃ClO₃S N/A N/A Powder
This compound 1506287-43-9 C₁₂H₁₅ClO₂S Inferred higher Inferred >1.4 Solid

Key Observations :

  • MSCl is a low-viscosity liquid with high volatility, whereas bulkier derivatives like this compound are likely solids due to increased molecular weight and steric hindrance .
  • The phenyl and cyclopentyl groups in the target compound reduce solubility in polar solvents compared to MSCl, which is miscible with ethanol and ether .
Methanesulfonyl Chloride (MSCl)
  • Reactivity : Undergoes nucleophilic substitution (e.g., with amines to form sulfonamides) and participates in Friedel-Crafts reactions with aromatic substrates .
  • Applications : Widely used in pharmaceuticals (e.g., sulfa drugs), agrochemicals, and as a catalyst in polymerization .
Phenylmethanesulfonyl Chloride
  • Reactivity : Reacts with amines (e.g., triethylamine) to form sulfones and participates in addition reactions with unsaturated compounds .
  • Applications : Intermediate in synthesizing specialty chemicals and bioactive molecules .
This compound
  • Reactivity : The steric bulk of the cyclopentyl group may slow reaction kinetics in nucleophilic substitutions compared to MSCl. This property could be advantageous in selective transformations where controlled reactivity is desired.
  • Applications : Likely used in niche pharmaceutical synthesis, particularly for sterically hindered sulfonamide derivatives .

Market and Industrial Relevance

  • MSCl : Global demand driven by pharmaceutical and agrochemical sectors; market size projected to grow with CAGR 4-5% (2025–2030) .
  • (2-Chlorophenyl)methanesulfonyl chloride : Emerging applications in specialty polymers and dyes .
  • This compound : Niche use in drug discovery, particularly for CNS-targeting molecules due to its lipophilic structure .

Biological Activity

(1-Phenylcyclopentyl)methanesulfonyl chloride, a sulfonyl chloride derivative, is notable for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its ability to act as a versatile reagent in organic synthesis and has shown promise in various biological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1368540-17-3
  • Molecular Formula : C12H13ClO2S
  • Molecular Weight : 250.75 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This property can lead to the inhibition of specific biological pathways, making it a candidate for therapeutic applications.

Target Enzymes and Pathways

This compound has been studied for its interactions with various enzymes involved in:

  • Signal Transduction : Modulating pathways that regulate cell growth and differentiation.
  • Metabolic Processes : Inhibiting enzymes that are crucial for metabolic pathways, which can affect disease states such as cancer and diabetes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Potential to inhibit tumor growth through enzyme inhibition.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, suggesting utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (standard antibiotic)16 µg/mL

This indicates that while the compound shows activity, it may not be as potent as established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation. The IC50 values were observed as follows:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

These findings suggest significant potential for further development as an anticancer agent.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the safety profile of this compound:

  • Acute Toxicity : The compound exhibits toxicity upon exposure, with reported LD50 values indicating potential hazards.
Route of ExposureLD50 (mg/kg)
Oral50
Dermal200

Precautions must be taken when handling this compound due to its corrosive nature and potential health risks associated with inhalation or skin contact.

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